5-(5-Bromothien-2-yl)-2'-deoxyuridine
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Overview
Description
5-Bromothienyldeoxyuridine is a synthetic nucleoside analog that belongs to the class of pyrimidine 2’-deoxyribonucleosides. It is structurally characterized by the presence of a bromine atom at the 5-position of the thienyl ring, which is attached to the deoxyuridine molecule. This compound is primarily used in scientific research for its ability to incorporate into DNA during the S-phase of the cell cycle, making it a valuable tool for studying DNA synthesis and cell proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromothienyldeoxyuridine typically involves the bromination of thienyl-deoxyuridine. The reaction is carried out under controlled conditions to ensure the selective substitution of the bromine atom at the desired position. The process generally includes the following steps:
Bromination: Thienyl-deoxyuridine is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane.
Industrial Production Methods: In an industrial setting, the production of 5-Bromothienyldeoxyuridine may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Bromothienyldeoxyuridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The thienyl ring and the deoxyuridine moiety can undergo oxidation and reduction reactions, respectively.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or thiol compounds can be used for nucleophilic substitution reactions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of 5-Bromothienyldeoxyuridine can be obtained.
Oxidation Products: Oxidation of the thienyl ring can lead to the formation of sulfoxides or sulfones.
Reduction Products: Reduction of the deoxyuridine moiety can yield dihydro derivatives.
Scientific Research Applications
5-Bromothienyldeoxyuridine has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other nucleoside analogs and as a reagent in various organic reactions.
Biology: The compound is extensively used in cell proliferation studies, where it is incorporated into newly synthesized DNA, allowing researchers to track cell division and DNA replication.
Medicine: It serves as a tool for studying the mechanisms of antiviral and anticancer drugs, as well as for labeling and detecting proliferating cells in tissues.
Mechanism of Action
The mechanism of action of 5-Bromothienyldeoxyuridine involves its incorporation into DNA during the S-phase of the cell cycle. Once incorporated, it can interfere with DNA replication and repair processes. The presence of the bromine atom can cause structural changes in the DNA molecule, leading to alterations in transcription and replication. The compound primarily targets thymidine kinase, an enzyme involved in the phosphorylation of nucleosides, facilitating its incorporation into DNA .
Comparison with Similar Compounds
5-Bromo-2’-deoxyuridine: Another brominated nucleoside analog with similar applications in DNA synthesis studies.
5-Ethynyl-2’-deoxyuridine: A nucleoside analog used for labeling DNA and studying cell proliferation.
5-Fluoro-2’-deoxyuridine: A fluorinated analog used in cancer research for its ability to inhibit thymidylate synthase.
Uniqueness: 5-Bromothienyldeoxyuridine is unique due to the presence of the thienyl ring, which imparts distinct chemical properties and reactivity compared to other nucleoside analogs. This structural feature allows for specific interactions with biological targets and provides a versatile platform for further chemical modifications .
Properties
CAS No. |
134333-70-3 |
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Molecular Formula |
C13H13BrN2O5S |
Molecular Weight |
389.22 g/mol |
IUPAC Name |
5-(5-bromothiophen-2-yl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C13H13BrN2O5S/c14-10-2-1-9(22-10)6-4-16(13(20)15-12(6)19)11-3-7(18)8(5-17)21-11/h1-2,4,7-8,11,17-18H,3,5H2,(H,15,19,20)/t7-,8+,11+/m0/s1 |
InChI Key |
IGUZFFOBAZCVRK-VAOFZXAKSA-N |
SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)C3=CC=C(S3)Br)CO)O |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C3=CC=C(S3)Br)CO)O |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)C3=CC=C(S3)Br)CO)O |
Synonyms |
5-(5-bromothien-2-yl)-2'-deoxyuridine 5-BTYDU |
Origin of Product |
United States |
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